molecular formula C11H14N2O B1381947 6-Amino-1,3-dimethyl-3,4-dihydro-1H-quinolin-2-one CAS No. 1267973-48-7

6-Amino-1,3-dimethyl-3,4-dihydro-1H-quinolin-2-one

Cat. No. B1381947
M. Wt: 190.24 g/mol
InChI Key: MWWDBUYKDCAUSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “6-Amino-1,3-dimethyl-3,4-dihydro-1H-quinolin-2-one” were not found, it’s worth noting that imidazole, a similar heterocyclic compound, was first synthesized by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .

Scientific Research Applications

Synthesis and Biological Activity

  • A series of substituted 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-ones were synthesized to investigate their potency in inhibiting the Rho-kinase enzyme, which plays a significant role in arterial hypertension (Letellier et al., 2008).
  • Novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones showed promising in vitro antimycobacterial activity against Mycobacterium tuberculosis (Kantevari et al., 2011).

Photophysics and Molecular Logic Switches 3. The photophysical properties of 6-amino-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives, including their solvatochromism, acidochromism, and solid-state fluorescence, were studied. These compounds can be interpreted as multilevel logic gates based on pH-dependent fluorescence (Uchacz et al., 2016).

Chemical Reactivity and Thermodynamic Properties 4. The synthesis, spectral analysis, and quantum chemical studies on the geometry, NBO, NLO, chemical reactivity, and thermodynamic properties of 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile were conducted, revealing nonlinear optical behavior and potential sites for nucleophilic attack (Fatma et al., 2015).

Antitumor Activity 5. A quinoline derivative, TAS-103, displays antitumor activity in murine and human tumor models. TAS-103 was found to disrupt signal recognition particle (SRP) complex formation, providing new insights into its mechanism of action (Yoshida et al., 2008).

Synthesis and Application in Cascade Reactions 6. A copper(I)-catalyzed nitrile-addition/N-arylation ring-closure cascade was used for synthesizing 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones, showing potential as topoisomerase-I inhibitors with significant anticancer activity (Hsueh et al., 2021).

properties

IUPAC Name

6-amino-1,3-dimethyl-3,4-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-7-5-8-6-9(12)3-4-10(8)13(2)11(7)14/h3-4,6-7H,5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWDBUYKDCAUSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CC(=C2)N)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1,3-dimethyl-3,4-dihydro-1H-quinolin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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